molecular formula C6H4FNO2 B044160 1-Fluoro-4-nitrobenzene CAS No. 350-46-9

1-Fluoro-4-nitrobenzene

Cat. No.: B044160
CAS No.: 350-46-9
M. Wt: 141.1 g/mol
InChI Key: WFQDTOYDVUWQMS-UHFFFAOYSA-N
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Mechanism of Action

Preparation Methods

1-Fluoro-4-nitrobenzene can be synthesized through several methods. One common method involves the Halex process, where 4-nitrochlorobenzene reacts with potassium fluoride (KF) to produce this compound and potassium chloride (KCl) . The reaction conditions typically involve heating the reactants to facilitate the substitution of the chlorine atom with a fluorine atom.

Industrial production methods often follow similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product .

Chemical Reactions Analysis

1-Fluoro-4-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group, forming 4-fluoroaniline.

    Substitution: The fluorine atom can be substituted by other nucleophiles.

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common reagents used in these reactions include hydrogen gas, metal catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

1-Fluoro-4-nitrobenzene can be compared with other similar compounds such as:

    1-Nitro-4-chlorobenzene: Similar in structure but with a chlorine atom instead of fluorine.

    1-Nitro-4-bromobenzene: Contains a bromine atom instead of fluorine.

    1-Nitro-4-iodobenzene: Contains an iodine atom instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts different reactivity and properties compared to its halogenated analogs .

Properties

IUPAC Name

1-fluoro-4-nitrobenzene
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InChI

InChI=1S/C6H4FNO2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H
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InChI Key

WFQDTOYDVUWQMS-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])F
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Molecular Formula

C6H4FNO2
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DSSTOX Substance ID

DTXSID9022025
Record name 1-Fluoro-4-nitrobenzene
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Molecular Weight

141.10 g/mol
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Physical Description

Yellow solid; [HSDB] Liquid or low melting solid; mp = 22-24 deg C; [MSDSonline]
Record name 1-Fluoro-4-nitrobenzene
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Boiling Point

206-207 °C
Record name 1-FLUORO-4-NITROBENZENE
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Solubility

SOL IN ALCOHOL, ETHER; INSOL IN WATER
Record name 1-FLUORO-4-NITROBENZENE
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Density

1.3300 @ 20 °C/4 °C
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Vapor Pressure

0.29 [mmHg]
Record name 1-Fluoro-4-nitrobenzene
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Color/Form

YELLOW NEEDLES

CAS No.

350-46-9
Record name 4-Fluoronitrobenzene
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Record name Benzene, 1-fluoro-4-nitro-
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Melting Point

27 °C
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Synthesis routes and methods I

Procedure details

157 g of 4-nitrochlorobenzene, 200 g of dimethylsulfoxide, 62.7 g of potassium fluoride, and 2.49 g of (N,N-dimethylimidazolidino)tetramethyl-guanidinium chloride were placed in a 1 liter four-neck flask equipped with thermometer, anchor stirrer, and reflux condenser with bubble counter. The mixture was heated with stirring to 170° C. and kept at this temperature for 5 hours. The reaction mixture was then cooled to room temperature, water was added at a volumetric ratio of 1:1, the phases that formed were separated, and, from the organic phase, by fractional distillation at reduced pressure, 4-nitrofluorobenzene was obtained in a yield of 96% of theory.
Quantity
157 g
Type
reactant
Reaction Step One
Quantity
62.7 g
Type
reactant
Reaction Step One
[Compound]
Name
(N,N-dimethylimidazolidino)tetramethyl-guanidinium chloride
Quantity
2.49 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A homogeneous reaction mixture was obtained in this experiment, whereas in the aforementioned fluorinations of benzene and chlorobenzene, the reaction mixtures contained suspended [(ClCN)3F]+BF4−. In order to drive the fluorination of nitrobenzene to completion, the reaction mixture was heated at 90° C. for 2 hours before it was tested with KI solution and gave a negative result. G.C. analysis revealed the presence of only 3-fluoronitrobenzene and 2-fluoronitrobenzene with no marked change in ratio (about 2:1 ratio). Despite the presence of the 2-fluoro derivative, no evidence were obtained for the presence of 4-fluoronitrobenzene. The absence of 4-fluoronitrobenzene may have resulted from loss of this isomer during the reaction or subsequent handling operations via nucleophilic displacement of the highly mobile fluorine. In this connection, the reaction vessel became etched during the reaction.
[Compound]
Name
(ClCN)3F
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
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0 (± 1) mol
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reactant
Reaction Step Five
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0 (± 1) mol
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Reaction Step Six
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0 (± 1) mol
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Reaction Step Six

Synthesis routes and methods III

Procedure details

A reaction mixture of 85.3 g of 4-chloronitrobenzene (CNB), 45.3 g of potassium fluoride, 1.4 g of the N-neopentyl-4-(N',-N'-di-n-butylamino)pyridinium chloride (NPDBAPC) obtained in Example lII in 109.6 g of sulfolane was heated with stirring for 9 hours at 205°-215° C. At the end of this period, HPLC assay of a sample of the reaction mixture indicated less than 1% residual CNB. Simple distillation of the reaction mixture under vacuum gave 73.6 g of 4-fluoronitrobenzene (FNB) for a 96.3% yield.
Quantity
85.3 g
Type
reactant
Reaction Step One
Quantity
45.3 g
Type
reactant
Reaction Step One
Name
N-neopentyl-4-(N',-N'-di-n-butylamino)pyridinium chloride
Quantity
1.4 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
109.6 g
Type
solvent
Reaction Step Three
Yield
96.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Fluoro-4-nitrobenzene
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1-Fluoro-4-nitrobenzene
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Customer
Q & A

Q1: What is the molecular formula, weight, and key spectroscopic data for 1-Fluoro-4-nitrobenzene?

A1: this compound has the molecular formula C6H4FNO2 and a molecular weight of 155.10 g/mol []. Key spectroscopic data includes characteristic peaks in 1H and 13C NMR spectra, allowing for structural confirmation [, ].

Q2: What solvents exhibit good solubility for this compound?

A2: this compound shows good solubility in various organic solvents. Researchers have successfully used solvents like dimethyl sulfoxide [, ], N,N-dimethylformamide [, ], acetone [], and chlorinated solvents [] for reactions and characterizations involving this compound.

Q3: How does the stability of this compound compare in different reaction conditions?

A3: While generally considered stable, this compound can exhibit varying reactivity depending on the reaction conditions. For instance, its reaction with potassium t-butoxide in t-butyl alcohol leads to a high ortho:para-reactivity ratio, primarily attributed to the stabilization of the transition state through potassium cation bridging [].

Q4: What is the primary application of this compound in organic synthesis?

A4: this compound serves primarily as a substrate in nucleophilic aromatic substitution (SNAr) reactions [, , , , , ]. The presence of the electron-withdrawing nitro group activates the aromatic ring, making it susceptible to attack by nucleophiles.

Q5: Can you elaborate on specific examples where this compound is used in SNAr reactions?

A5: Certainly. Researchers have employed this compound in various SNAr reactions, including: * Synthesis of 4-(4-nitrophenoxy) phenol as a precursor to poly(keto ether ether amide)s [] * Preparation of 2-chloro-1-fluoro-4-nitrobenzene using potassium fluoride in the presence of a phase-transfer catalyst [] * Synthesis of the antineoplastic agent linifanib through a multi-step process involving a Suzuki cross-coupling reaction with this compound as a starting material [] * Synthesis of bis(4′-aminophenoxy)benzene derivatives with varying alkyl and fluoro substituents [].

Q6: How do substituents on this compound affect its reactivity in SNAr reactions?

A6: The presence and position of substituents significantly influence the reactivity of this compound. For example, studies on the reactions of alkoxides with 1-fluoro-2-nitrobenzene and this compound revealed that the ortho:para ratio differs depending on the solvent and the nature of the alkoxide [, ].

Q7: What analytical techniques are commonly used to characterize compounds derived from this compound?

A7: Researchers often employ 1H NMR and 13C NMR spectroscopy to confirm the structure of compounds derived from this compound [, ]. Additionally, mass spectrometry (MS) is used for molecular weight determination and structural analysis [].

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